7-Amino-4-methylquinolin-2(1H)-one, also known as Carbostyril 124, is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. The compound features an amino group at the seventh position and a methyl group at the fourth position of the quinoline ring system, contributing to its unique chemical properties and biological activities. It appears as an off-white to light beige solid, with a density of about 1.2 g/cm³ and a boiling point of approximately 417.6 °C at 760 mmHg .
These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities .
7-Amino-4-methylquinolin-2(1H)-one exhibits notable biological activities, including:
The synthesis of 7-Amino-4-methylquinolin-2(1H)-one typically involves:
Alternative synthetic routes may involve cyclization reactions that incorporate both the methyl and amino functionalities into the quinoline framework .
7-Amino-4-methylquinolin-2(1H)-one finds applications in various fields:
Studies on the interactions of 7-Amino-4-methylquinolin-2(1H)-one with biological systems have revealed:
These studies are crucial for understanding how this compound can be effectively utilized in medical applications .
Several compounds share structural similarities with 7-Amino-4-methylquinolin-2(1H)-one, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Aminoquinoline | Amino group at position six | Exhibits different biological activity |
8-Aminoquinoline | Amino group at position eight | Known for anticancer properties |
4-Methylquinoline | Methyl group at position four | Lacks amino functionality |
7-Hydroxyquinoline | Hydroxy group instead of amino | Different solubility and reactivity |
The uniqueness of 7-Amino-4-methylquinolin-2(1H)-one lies in its specific arrangement of functional groups, which imparts distinct biological activities not observed in its analogs. Its combination of an amino group and a methyl substituent allows for unique interactions within biological systems, making it a valuable compound in medicinal chemistry .
Irritant